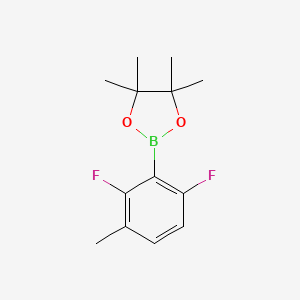

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,6-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTSKIIPZRMTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide (e.g., 2,6-difluoro-3-methylbromobenzene) to a palladium(0) catalyst, followed by transmetallation with bis(pinacolato)diboron. Reductive elimination yields the target boronic ester (Figure 1). Key parameters include:

-

Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) at 0.5–2 mol% loading.

-

Base : Potassium acetate (3 equiv) to neutralize HBr byproducts.

-

Solvent : Dimethylformamide (DMF) or 1,4-dioxane at 80–100°C.

-

Duration : 12–24 hours under inert atmosphere.

A representative procedure adapted from Ambeed’s synthesis of analogous compounds involves:

-

Charging a sealed tube with 2,6-difluoro-3-methylbromobenzene (5 mmol), bis(pinacolato)diboron (9 mmol), Pd(dppf)Cl₂ (0.2 mmol), and KOAc (15 mmol) in DMF.

-

Isolation via aqueous workup and chromatography yields the product in 70–85% purity.

Table 1. Optimization of Miyaura Borylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.5–2.0 mol% | Maximizes turnover |

| Temperature | 80–90°C | Balances rate vs. decomposition |

| Solvent Polarity | High (DMF > dioxane) | Enhances solubility |

Pinacol Esterification of Boronic Acids

An alternative two-step route involves synthesizing the corresponding boronic acid intermediate, followed by esterification with pinacol. While less direct than Miyaura borylation, this method avoids palladium catalysts and suits substrates prone to side reactions.

Boronic Acid Synthesis

The boronic acid precursor, 2,6-difluoro-3-methylphenylboronic acid, is typically prepared via:

Esterification with Pinacol

The crude boronic acid is reacted with pinacol (1.05 equiv) in dichloromethane under anhydrous conditions. Magnesium sulfate (1 equiv) is added to scavenge water, and the mixture is stirred for 16 hours at room temperature. Filtration and solvent removal afford the ester in 60–75% yield over two steps.

Key Challenges :

-

Boronic acids are prone to protodeboronation under acidic or aqueous conditions.

-

Strict exclusion of moisture is critical during esterification.

Comparative Analysis of Methods

Table 2. Miyaura Borylation vs. Pinacol Esterification

Emerging Catalytic Systems

Recent advances include nickel-catalyzed borylation, which offers cost advantages over palladium. However, these systems remain experimental for difluoro-substituted substrates. Photocatalytic methods using iridium complexes are under investigation but currently suffer from lower yields (<50%).

Industrial-Scale Considerations

For bulk production, the Miyaura method is preferred despite Pd costs due to:

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides to form biaryl compounds

Oxidation: Can be oxidized to form corresponding phenols

Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

Reagents: Aryl halides, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)

Conditions: Typically performed in polar solvents like ethanol or water, under mild to moderate temperatures

Major Products

Biaryl Compounds: Formed through cross-coupling reactions

Phenols: Resulting from oxidation reactions

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 270.08 g/mol. Its structure includes a dioxaborolane ring which contributes to its reactivity and potential biological activity. The difluoromethoxyphenyl substituent enhances its stability and solubility in various solvents.

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Studies have shown that boron-containing compounds can exhibit unique mechanisms of action in biological systems:

- Mechanisms of Action : Research indicates that the dioxaborolane moiety can facilitate the delivery of therapeutic agents by forming stable complexes with biomolecules such as proteins and nucleic acids .

- Efficacy in Biological Assays : Various assays have demonstrated the compound's potential in targeting specific pathways involved in diseases such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis through specific signaling pathways .

- Animal Models : Preliminary animal studies suggest that it may reduce tumor growth without significant toxicity to normal tissues .

Organic Electronics

The unique electronic properties of 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in organic electronics:

- Semiconductors : Its incorporation into organic semiconductor materials has been explored for improving charge transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Stability Enhancements : The compound's stability under ambient conditions enhances the longevity and performance of electronic devices .

Catalysis

The compound is also being studied for its role as a catalyst in various chemical reactions:

- Cross-Coupling Reactions : It has shown potential as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

- Green Chemistry Applications : Its use in catalytic processes aligns with principles of green chemistry by promoting reactions under milder conditions and reducing waste generation .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable complexes with various organic and inorganic molecules. The mechanism involves:

Molecular Targets: Aryl halides in cross-coupling reactions

Pathways: Formation of boronate esters, which then undergo transmetalation and reductive elimination to form the desired products

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features, synthetic applications, and key properties of analogous 1,3,2-dioxaborolane derivatives:

Key Observations:

- Electron-Withdrawing Effects : Fluorine and chlorine substituents in ortho positions enhance reactivity in cross-coupling by polarizing the B–C bond .

- Steric Effects : Bulky groups (e.g., 3-methyl) may slow reaction rates but improve selectivity .

- Physical State : Methoxy-substituted derivatives are typically solids, while fluorinated analogs are often liquids or low-melting solids .

Comparative Yields and Conditions

- Chlorinated Analogs : 92% yield for 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane using NCS in DMF .

- Fluorinated Analogs : Variable yields (52–77%) for propargylic alcohol-derived dioxaborolanes in ionic liquid media .

Suzuki-Miyaura Cross-Coupling

- Target Compound : Expected to exhibit high reactivity in coupling with aryl halides due to strong electron-withdrawing effects of fluorine.

- Chlorinated Analog (CAS -) : Demonstrated utility in synthesizing indazole-carboxamide derivatives with antimicrobial activity (MIC: 4.8–5000 µg/mL against S. aureus and E. coli) .

- Methoxy-Substituted Analog (CAS 1111096-19-5) : Used in synthesizing biaryl structures for optoelectronic materials .

Biological Activity

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246738-41-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₇BF₂O₂

- Molecular Weight : 254.08 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with biomolecules, which can modulate enzymatic activities. This mechanism is particularly relevant in the context of enzyme inhibitors and drug design.

Antibacterial Activity

Recent studies have indicated that compounds similar to 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antibacterial properties. For instance:

- Inhibition of β-lactamases : Compounds in this class have shown effectiveness against various β-lactamase producing bacteria, which are responsible for antibiotic resistance .

- Broad-spectrum activity : Research has demonstrated that derivatives can inhibit penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

- Cell Proliferation Inhibition : Studies indicate that certain dioxaborolane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .

- Targeting Specific Pathways : These compounds may interfere with signaling pathways involved in tumor growth and metastasis.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related dioxaborolane compound against multi-drug resistant strains of Acinetobacter baumannii. The results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

- The compound restored the efficacy of carbapenems against resistant strains in in vivo models .

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. Mechanistic studies suggested:

- Induction of apoptosis via mitochondrial pathways.

- Upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Data Tables

Q & A

Q. What are the preferred synthetic routes for preparing 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via esterification of the corresponding boronic acid with pinacol. Key steps include:

- Reagent selection : Use 2,6-difluoro-3-methylphenylboronic acid and pinacol (1,2-diol) under anhydrous conditions .

- Catalysis : Employ Lewis acids like BF₃·OEt₂ or Ti(OiPr)₄ to facilitate boronate formation .

- Purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product.

Note : Steric hindrance from the tetramethyl dioxaborolane ring may reduce reaction efficiency, necessitating extended reaction times (24–48 hours) .

Q. How is the structural integrity of this compound validated in research settings?

Q. What are the primary research applications of this boronic ester?

Q. What safety protocols are critical when handling this compound?

Q. How does the tetramethyl dioxaborolane group influence solubility and stability?

- Solubility : High lipophilicity enables solubility in THF, DCM, and toluene, but poor solubility in polar solvents (e.g., water, ethanol) .

- Stability : The tetramethyl group enhances hydrolytic stability compared to non-methylated analogs. Shelf life exceeds 12 months when stored under argon at -20°C .

Advanced Questions

Q. What challenges arise in cross-coupling reactions involving this compound?

- Steric hindrance : The 2,6-difluoro-3-methylphenyl group reduces reactivity in bulky catalytic systems (e.g., Pd(PPh₃)₄). Optimize with smaller ligands like SPhos .

- Regioselectivity : Competing coupling at the 3-methyl position may occur. Control via temperature (60–80°C) and base selection (Cs₂CO₃ > K₂CO₃) .

Q. Which advanced analytical techniques resolve purity discrepancies in this compound?

Q. How should researchers address contradictions in reported reactivity data?

- Case study : Discrepancies in coupling yields (40–85%) may stem from trace moisture in reagents. Validate via Karl Fischer titration and use molecular sieves (3 Å) during synthesis .

- Comparative studies : Replicate protocols from independent sources (e.g., Thermo Scientific vs. academic methods) to isolate variables like catalyst batch or solvent purity .

Q. Can computational modeling predict optimal reaction conditions for this compound?

- DFT calculations : Model transition states to identify favorable Pd–boronate interactions. Software like Gaussian or COMSOL predicts activation energies for Suzuki couplings .

- Machine learning : Train models on existing reaction datasets to recommend catalyst/ligand pairs (e.g., Pd(OAc)₂/XPhos) for higher yields .

Q. What environmental considerations apply to its use in large-scale research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.